molecular formula C13H20BNO4S B13642606 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B13642606
M. Wt: 297.2 g/mol
InChI Key: FJPJKMQNMFJNLY-UHFFFAOYSA-N
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Description

2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a complex organic compound that features a thiazole ring substituted with a tetrahydrofuran-3-yl group and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of the Tetrahydrofuran-3-yl Group: This step involves the reaction of the thiazole ring with a tetrahydrofuran derivative under appropriate conditions to introduce the tetrahydrofuran-3-yl group.

    Boronic Ester Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the boronic ester group, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.

Scientific Research Applications

2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: It may serve as a precursor or intermediate in the development of pharmaceutical compounds.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The thiazole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-((Tetrahydrofuran-3-yl)oxy)-5-bromothiazole: This compound is similar but lacks the boronic ester group.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: This compound is similar but lacks the tetrahydrofuran-3-yl group.

Uniqueness

The presence of both the tetrahydrofuran-3-yl group and the boronic ester group in 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole makes it unique. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H20BNO4S

Molecular Weight

297.2 g/mol

IUPAC Name

2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-7-15-11(20-10)17-9-5-6-16-8-9/h7,9H,5-6,8H2,1-4H3

InChI Key

FJPJKMQNMFJNLY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3CCOC3

Origin of Product

United States

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